
6-Chloroisoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroisoquinolin-5-ol is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the isoquinoline ring gives this compound its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoquinolin-5-ol can be achieved through several methods:
-
Pomeranz-Fritsch Reaction: : This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions. The reaction typically requires strong acids such as hydrochloric acid and proceeds through the formation of an intermediate imine, which then cyclizes to form the isoquinoline ring .
-
Pictet-Spengler Reaction: : This method involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring .
-
Metal-Catalyzed Cyclization: : Recent advancements have shown that metal catalysts such as palladium and copper can be used to facilitate the cyclization of ortho-substituted aromatic compounds to form isoquinolines. These methods often provide higher yields and milder reaction conditions compared to traditional methods .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale batch reactors where the above-mentioned synthetic routes are employed. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroisoquinolin-5-ol undergoes various types of chemical reactions, including:
-
Oxidation: : The hydroxyl group at the 5th position can be oxidized to form a quinone derivative. Common oxidizing agents used include potassium permanganate and chromium trioxide .
-
Reduction: : The compound can undergo reduction reactions to form dihydroisoquinoline derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used .
-
Substitution: : The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a base such as sodium hydroxide or potassium carbonate .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloroisoquinolin-5-ol has several applications in scientific research:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmacologically active compounds. Isoquinoline derivatives have shown potential as antimalarial, anticancer, and antimicrobial agents .
-
Materials Science: : The compound is used in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics .
-
Biological Studies: : this compound is used in the study of enzyme inhibition and receptor binding. Its derivatives have been investigated for their ability to modulate biological pathways and serve as potential therapeutic agents .
-
Industrial Applications: : The compound is used in the production of dyes, pigments, and other fine chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 6-Chloroisoquinolin-5-ol depends on its specific application:
-
Enzyme Inhibition: : The compound can act as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding. This mechanism is often exploited in the design of enzyme inhibitors for therapeutic use .
-
Receptor Binding: : this compound and its derivatives can bind to specific receptors in biological systems, modulating their activity. This mechanism is relevant in the development of drugs targeting specific receptors .
-
Electronic Properties: : In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors. Its ability to transport charge and emit light is crucial for its use in electronic devices .
Vergleich Mit ähnlichen Verbindungen
6-Chloroisoquinolin-5-ol can be compared with other similar compounds such as:
-
3-Chloroisoquinolin-6-ol: : This compound has a chlorine atom at the 3rd position instead of the 6th position. The change in position affects its reactivity and electronic properties .
-
5-Chloroisoquinolin-6-ol: : This compound has a chlorine atom at the 5th position and a hydroxyl group at the 6th position. The different substitution pattern results in distinct chemical behavior and applications .
-
4-Chloroisoquinolin-5-ol: : This compound has a chlorine atom at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various applications in medicinal chemistry, materials science, and industrial processes.
Eigenschaften
Molekularformel |
C9H6ClNO |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
6-chloroisoquinolin-5-ol |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |
InChI-Schlüssel |
FRCDFHFAJZFVQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NC=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B11910844.png)




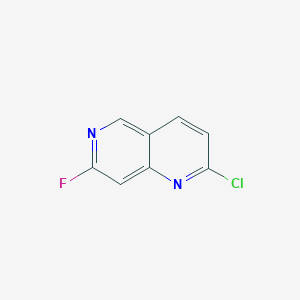
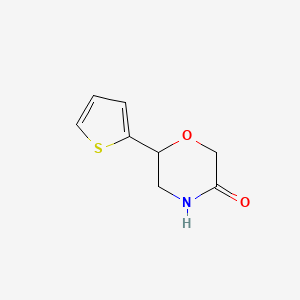
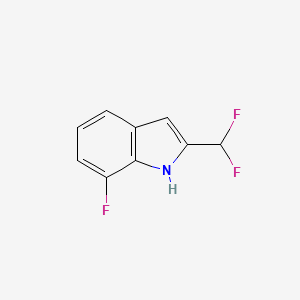
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
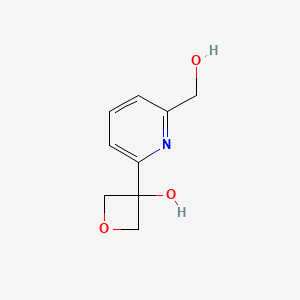
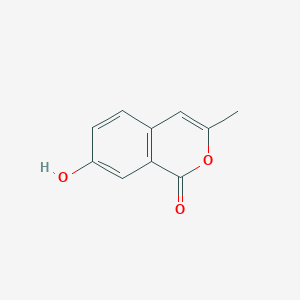

![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)

